molecular formula C20H23NO4 B13223201 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid

Cat. No.: B13223201
M. Wt: 341.4 g/mol
InChI Key: NIBQCHNKTSOWKV-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is a complex organic compound with a molecular formula of C18H19NO4 and a molecular weight of 313.35 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a 4-methylphenyl group attached to a propanoic acid backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid typically involves multiple steps, starting with the preparation of the benzyloxycarbonyl-protected amino acid. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can be cleaved to release the active amino group, which then interacts with enzymes or receptors to exert its effects. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. Its structure allows for specific interactions with biological targets, making it valuable in research and industrial contexts .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2,2-dimethyl-3-(4-methylphenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C20H23NO4/c1-14-9-11-16(12-10-14)17(20(2,3)18(22)23)21-19(24)25-13-15-7-5-4-6-8-15/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

NIBQCHNKTSOWKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(C)(C)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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